molecular formula C9H14S2 B14745688 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane] CAS No. 172-69-0

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]

Cat. No.: B14745688
CAS No.: 172-69-0
M. Wt: 186.3 g/mol
InChI Key: ITAWAWWSSTWIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[bicyclo[221]heptane-2,2’-[1,3]dithiolane] is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[221]heptane core fused with a 1,3-dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] typically involves the cycloaddition of a diene with a suitable thioketone under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the cycloaddition reaction, resulting in the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] exerts its effects involves interactions with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]
  • Spiro[bicyclo[2.2.1]heptane-7,2’-[1,3]dioxolane]
  • Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione

Uniqueness

Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] is unique due to its dithiolane ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds with dioxane or dioxolane rings. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

172-69-0

Molecular Formula

C9H14S2

Molecular Weight

186.3 g/mol

IUPAC Name

spiro[1,3-dithiolane-2,2'-bicyclo[2.2.1]heptane]

InChI

InChI=1S/C9H14S2/c1-2-8-5-7(1)6-9(8)10-3-4-11-9/h7-8H,1-6H2

InChI Key

ITAWAWWSSTWIJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC23SCCS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.